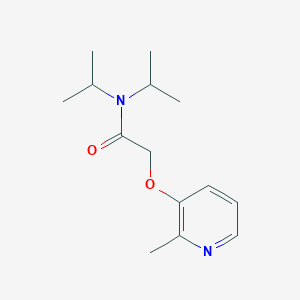
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide (also known as MPTP) is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, leading to dopaminergic neuron degeneration and causing symptoms similar to those of Parkinson's disease in humans.
Scientific Research Applications
MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. MPTP is commonly used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the effects of the disease and develop new treatments. MPTP has also been used to study the role of mitochondrial dysfunction in Parkinson's disease and to develop new drugs that target mitochondrial complex I.
Mechanism of Action
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in cells. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, leading to oxidative stress and cell death. In dopaminergic neurons, MPTP is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by the dopamine transporter and accumulates in the mitochondria, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and akinesia. MPTP also leads to a decrease in dopamine levels in the brain, leading to the degeneration of dopaminergic neurons. In addition, MPTP has been shown to induce oxidative stress and inflammation in cells, leading to cell death.
Advantages and Limitations for Lab Experiments
MPTP is a potent and specific inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in Parkinson's disease. However, MPTP is also highly toxic and can be difficult to handle in the lab. In addition, MPTP-induced Parkinson's disease-like symptoms in animal models may not fully recapitulate the human disease.
Future Directions
Future research on MPTP may focus on developing new treatments for Parkinson's disease that target mitochondrial dysfunction. In addition, MPTP may be used to study the role of oxidative stress and inflammation in Parkinson's disease and to develop new drugs that target these pathways. Finally, MPTP may be used to study the effects of environmental toxins on mitochondrial function and to develop new strategies for preventing neurodegenerative diseases.
Synthesis Methods
MPTP can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2-aminothiazole with 4-methoxyphenylacetylene in the presence of a palladium catalyst to form 4-methoxy-N-(2-propynyl)thiazol-2-amine. This compound can then be reacted with pentanoyl chloride to form MPTP.
properties
IUPAC Name |
4-methoxy-N-prop-2-ynyl-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-8-14(12-13-7-9-17-12)11(15)6-5-10(2)16-3/h1,7,9-10H,5-6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIQAQYMQXUAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N(CC#C)C1=NC=CS1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)



![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)
